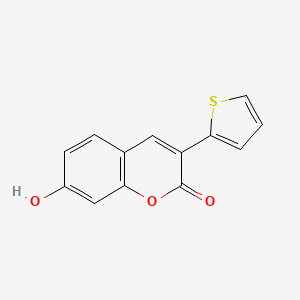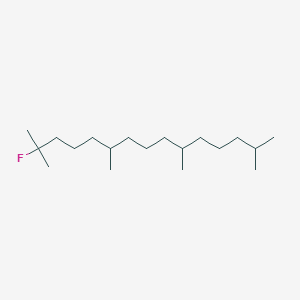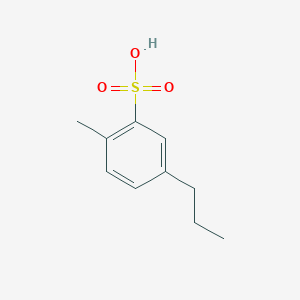
Diethyl 2-(2-phenylindolizin-3-yl)but-2-enedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2-(2-phenylindolizin-3-yl)but-2-enedioate is a chemical compound that belongs to the class of indolizines Indolizines are aromatic organic compounds containing condensed five and six-membered rings with a bridging nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(2-phenylindolizin-3-yl)but-2-enedioate typically involves the reaction of 2-phenylindolizine with diethyl but-2-enedioate under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant reaction conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
Diethyl 2-(2-phenylindolizin-3-yl)but-2-enedioate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions would vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation might yield oxides of the original compound, while reduction could produce alcohols or amines.
科学的研究の応用
Diethyl 2-(2-phenylindolizin-3-yl)but-2-enedioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound can be used in the development of new materials with specific properties, such as dyes or polymers.
作用機序
The mechanism by which Diethyl 2-(2-phenylindolizin-3-yl)but-2-enedioate exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. Detailed studies on its mechanism of action are still ongoing, but it is believed to involve binding to specific proteins and altering their function.
類似化合物との比較
Similar Compounds
2-Phenylindolizine Acetamide Derivatives: These compounds have similar structures and exhibit various biological activities, including antimicrobial and anticancer properties.
Indole Derivatives: Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
Diethyl 2-(2-phenylindolizin-3-yl)but-2-enedioate is unique due to its specific structure, which combines the indolizine core with a but-2-enedioate moiety
特性
CAS番号 |
91123-57-8 |
|---|---|
分子式 |
C22H21NO4 |
分子量 |
363.4 g/mol |
IUPAC名 |
diethyl 2-(2-phenylindolizin-3-yl)but-2-enedioate |
InChI |
InChI=1S/C22H21NO4/c1-3-26-20(24)15-19(22(25)27-4-2)21-18(16-10-6-5-7-11-16)14-17-12-8-9-13-23(17)21/h5-15H,3-4H2,1-2H3 |
InChIキー |
GLYUMJSDCSAEHE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C=C(C1=C(C=C2N1C=CC=C2)C3=CC=CC=C3)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[(4-Butoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14355135.png)




![2-(4-Bromo-2-nitrophenyl)-1-[4-(4-bromophenoxy)phenyl]ethan-1-one](/img/structure/B14355171.png)
![N-[2-(Pentafluorophenoxy)phenyl]acetamide](/img/structure/B14355176.png)

![Methyl bicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14355198.png)



![2-[(Pyridin-3-yl)amino]naphthalene-1,4-dione](/img/structure/B14355223.png)
